molecular formula C9H11NO B11767849 1-(2,3-Dimethylpyridin-4-YL)ethanone

1-(2,3-Dimethylpyridin-4-YL)ethanone

Cat. No.: B11767849
M. Wt: 149.19 g/mol
InChI Key: PCGFWWYUWNPRSY-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylpyridin-4-YL)ethanone is an organic compound with the molecular formula C9H11NO It is a derivative of pyridine, characterized by the presence of two methyl groups at the 2 and 3 positions of the pyridine ring and an ethanone group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethylpyridin-4-YL)ethanone typically involves the alkylation of 2,3-dimethylpyridine with an appropriate acylating agent. One common method is the Friedel-Crafts acylation reaction, where 2,3-dimethylpyridine reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethylpyridin-4-YL)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-(2,3-Dimethylpyridin-4-YL)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylpyridin-4-YL)ethanone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    1-(2,6-Dimethylpyridin-4-YL)ethanone: Similar structure but with methyl groups at the 2 and 6 positions.

    1-(3,5-Dimethylpyridin-4-YL)ethanone: Methyl groups at the 3 and 5 positions.

Uniqueness: 1-(2,3-Dimethylpyridin-4-YL)ethanone is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and interaction with biological targets. This makes it distinct from other methylpyridine derivatives and potentially useful in applications where these specific properties are advantageous .

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

1-(2,3-dimethylpyridin-4-yl)ethanone

InChI

InChI=1S/C9H11NO/c1-6-7(2)10-5-4-9(6)8(3)11/h4-5H,1-3H3

InChI Key

PCGFWWYUWNPRSY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1C)C(=O)C

Origin of Product

United States

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